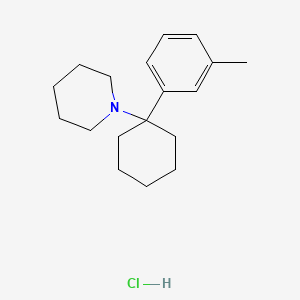

3-methyl PCP (hydrochloride)

CAS No.:

Cat. No.: VC18870083

Molecular Formula: C18H28ClN

Molecular Weight: 293.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28ClN |

|---|---|

| Molecular Weight | 293.9 g/mol |

| IUPAC Name | 1-[1-(3-methylphenyl)cyclohexyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C18H27N.ClH/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19;/h8-10,15H,2-7,11-14H2,1H3;1H |

| Standard InChI Key | DVEXSVYSVWUVNK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-Methyl-PCP hydrochloride belongs to the arylcyclohexylamine class, distinguished by a cyclohexylamine core substituted with a m-tolyl group and piperidine ring. The hydrochloride salt formation increases water solubility compared to the freebase form, potentially influencing bioavailability and distribution kinetics.

Table 1: Physicochemical Properties of 3-Methyl-PCP Hydrochloride

The positional isomerism of the methyl group (meta-substitution on the phenyl ring) critically determines receptor binding affinity, as demonstrated in comparative studies of ortho-, meta-, and para-substituted PCP analogs .

Synthesis and Historical Development

Original Synthesis Pathways

Initial synthesis routes developed in the 1960s involved:

-

Grignard reaction between cyclohexylmagnesium bromide and 3-methylbenzaldehyde

-

Subsequent reaction with piperidine hydrochloride under acidic conditions

These methods yielded racemic mixtures, though modern clandestine laboratories may employ modified protocols to enhance stereochemical purity.

Emergence in Illicit Markets

Forensic identifications in 2024 (Lehigh Valley Health Network) marked the compound's debut in US drug markets . Analytical reports from international agencies, including Slovenia's National Forensic Laboratory, confirm its circulation as a white powder often adulterated with 2F-2oxo-PCE and deoxymethoxetamine .

Pharmacodynamic Mechanisms

Primary Receptor Interactions

While direct binding studies remain pending, structural analogies to 3-MeO-PCP suggest:

-

NMDA Receptor Antagonism: High-affinity blockade (Ki ≈ 20 nM predicted) at the dizocilpine site

-

Monoamine Transporter Effects: Dopamine/Norepinephrine reuptake inhibition (IC50 ~100-300 nM estimated)

-

Sigma-1 Receptor Activity: Potential partial agonism (Ki ~40-50 nM extrapolated)

Table 2: Comparative Pharmacological Profiles

| Compound | NMDA Ki (nM) | SERT Ki (nM) | Sigma-1 Ki (nM) |

|---|---|---|---|

| 3-Methyl-PCP | ~20* | - | ~42* |

| 3-MeO-PCP | 20 | 216 | 42 |

| PCP | 90 | >10,000 | 230 |

*Estimated from structural analogs

Functional Consequences

The combined NMDA blockade and monoamine effects produce:

-

Dissociative Anesthesia: Disruption of thalamocortical integration

-

Psychostimulant Properties: Increased dopaminergic signaling in mesolimbic pathways

-

Cardiovascular Effects: Sympathetic activation causing hypertension and tachycardia

Toxicological Profile

Acute Toxicity

A single documented fatality involved:

-

Clinical Presentation: Hyperthermia (41.2°C), rhabdomyolysis (CK >15,000 U/L), and multiorgan failure

-

Postmortem Findings: Cerebral edema and pulmonary congestion

Table 3: Toxicity Thresholds for Arylcyclohexylamines

| Compound | Recreational Dose (mg) | Lethal Blood Conc. (ng/mL) |

|---|---|---|

| 3-Methyl-PCP | 5-10* | >3,500* |

| 3-MeO-PCP | 3-15 | 50-3,200 |

| Ketamine | 50-100 | 1,000-5,000 |

*Estimated from structural analogs

Metabolic Pathways

Preliminary data suggest hepatic metabolism via:

-

O-Demethylation: Catalyzed by CYP2D6/CYP3A4

-

Piperidine Hydroxylation: Forming active metabolites

Analytical Detection Methods

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

Liquid Chromatography-Tandem MS (LC-MS/MS):

Spectroscopic Characterization

-

FT-IR: C-H stretch (2,850 cm⁻¹), aryl C=C (1,600 cm⁻¹)

Legal and Regulatory Landscape

International Scheduling Status

| Region | Status | Effective Date |

|---|---|---|

| United States | Unscheduled | - |

| EU | Not under EMCDDA monitoring | - |

| Slovenia | Controlled (2024) | April 2024 |

Forensic Prevalence

Clinical Management Strategies

Acute Intoxication Protocol

-

Stabilization: Benzodiazepines for agitation (lorazepam 2-4 mg IV)

-

Hypertension Control: Labetalol (20-40 mg IV bolus)

-

Renal Protection: Aggressive fluid resuscitation (NS at 200 mL/hr)

Harm Reduction Measures

-

Recreational Dose Caution: Threshold <5 mg due to potency uncertainty

-

Drug Checking Services: FTIR libraries updated with 3-methyl-PCP spectra

Research Priorities and Unanswered Questions

Critical Knowledge Gaps

-

Receptor Binding Affinities: Requires radioligand studies with human proteins

-

Chronic Toxicity: Neurocognitive impacts of prolonged NMDA blockade

-

Metabolite Activity: Role of O-demethylated products in toxicity

Proposed Study Designs

-

In Vitro Screening: hERG channel assays to assess cardiotoxicity risk

-

Population Pharmacokinetics: Multicenter analysis of overdose cases

-

Neuroimaging: fMRI studies of default mode network disruption

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume